Oleanolic Acid-d3
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Overview
Description
Oleanolic Acid-d3 is a deuterated form of oleanolic acid, a naturally occurring pentacyclic triterpenoid. Oleanolic acid is found in over 1600 plant species, particularly in the Oleaceae family, including olives (Olea europaea). It is known for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, hepatoprotective, renoprotective, cardioprotective, neuroprotective, antihypertensive, and lipid-lowering properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oleanolic Acid-d3 involves the incorporation of deuterium atoms into the oleanolic acid molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using deuterium gas. The process requires stringent control of reaction conditions to ensure high yield and purity of the deuterated product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Oleanolic Acid-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives such as amyrin and taraxasterol.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its biological activity.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various oleanolic acid derivatives with modified functional groups, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Oleanolic Acid-d3 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: this compound is studied for its potential effects on cellular processes and pathways, including its role in modulating oxidative stress and inflammation.
Medicine: Research focuses on its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: It is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties
Mechanism of Action
The mechanism of action of Oleanolic Acid-d3 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).
Anticancer Properties: It induces apoptosis and inhibits proliferation in cancer cells by modulating signaling pathways like the Wnt/β-catenin and Hippo/YAP pathways.
Metabolic Regulation: It influences metabolic pathways, including the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which plays a role in lipid metabolism and insulin sensitivity .
Comparison with Similar Compounds
Oleanolic Acid-d3 can be compared with other similar compounds, such as:
Ursolic Acid: An isomer of oleanolic acid with similar biological activities but differing in the position of functional groups.
Betulinic Acid: Another pentacyclic triterpenoid with potent anticancer and antiviral properties.
Glycyrrhetinic Acid: A triterpenoid derived from licorice root, known for its anti-inflammatory and hepatoprotective effects.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research .
By understanding the detailed properties and applications of this compound, researchers can harness its potential in various scientific and industrial fields.
Properties
CAS No. |
946530-77-4 |
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Molecular Formula |
C30H48O3 |
Molecular Weight |
459.729 |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10,11,11-trideuterio-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1/i11D2,23D |
InChI Key |
MIJYXULNPSFWEK-MNSGBSGKSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Synonyms |
(3β)- 3-Hydroxyolean-12-en-28-oic-2,2,3-d3 Acid; (3β)-3-hydroxyolean-12-en-28-oic Acid-d3; (+)-Oleanolic Acid-d3; 3β-Hydroxyolean-12-en-28-oic Αcid-d3; Astrantiagenin C-d3; Caryophyllin-d3; Giganteumgenin C-d3; Gledigenin 1-d3; NSC 114945-d3; Oleonol |
Origin of Product |
United States |
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